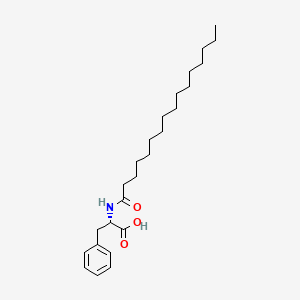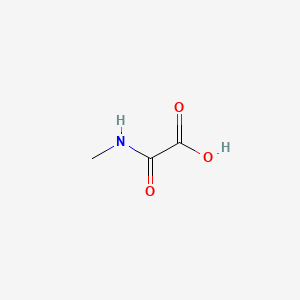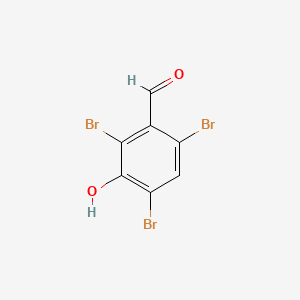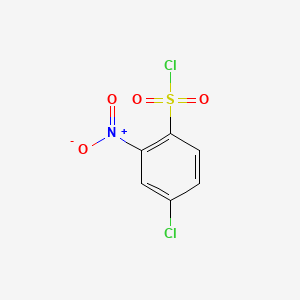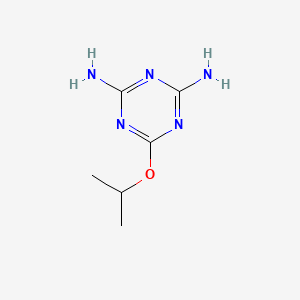
4-Methoxy-2(5H)-furanone
説明
4-Methoxy-2(5H)-furanone is a furanone . It is isolated from Narthecium asiaticum maxim leave samples and is reported to cause nephrotoxicity in cattle .
Synthesis Analysis
This compound may be used as a starting reagent in the synthesis of 5-alkylidene this compound .Molecular Structure Analysis
The molecular formula of this compound is C5H6O3 . It has a molecular weight of 114.10 .Physical And Chemical Properties Analysis
This compound has a boiling point of 105 °C/0.5 mmHg (lit.) and a melting point of 62-64 °C (lit.) . Its molecular refractivity is 33.4±0.4 cm^3 . The compound has a density of 1.3±0.1 g/cm^3 and a vapor pressure of 0.6±0.4 mmHg at 25°C .科学的研究の応用
Synthesis and Chemical Properties
Facile Synthesis Techniques : A notable synthesis approach for 4-methoxycarbonyl-2(5H)-furanone involves formylation and acid-catalyzed transesterification, leading to a 67% global yield (Beltaïef et al., 1997). This method demonstrates the compound's accessibility for further research and application.
Reactivity and Rearrangement : Research by Ohno et al. (1999) illustrates the compound's reactivity, where 4-hydroxy-2-cyclobutenones reacted with PhI(OAc)2, leading to 5-methoxy-2(5H)-furanones. This rearrangement showcases the compound's potential in complex chemical transformations (Ohno, Oguri, & Eguchi, 1999).
Biological and Pharmacological Potential
Anticancer Bioactivity : Yang-Qing Mo et al. (2012) explored the reactions of 5-alkoxy-3,4-dihalo-2(5H)-furanones with secondary amines, finding that some derivatives exhibited significant anticancer bioactivity. This points to potential pharmaceutical applications in cancer treatment (Mo et al., 2012).
Synthesis of Novel Anti-bacterials : Lattmann et al. (2006) demonstrated the synthesis of tri-substituted 2(5H)-furanones, targeting MRSA. This research suggests the compound's relevance in developing new antibacterial agents (Lattmann et al., 2006).
Flavor and Aroma Applications
Key Flavor Compounds in Fruits : Schwab (2013) highlighted that 4-methoxy-2(5H)-furanone derivatives like Furaneol® and its methyl ether are key flavor compounds in many fruits. This underscores the compound's significance in the food industry for enhancing flavor profiles (Schwab, 2013).
Historical and Commercial Significance : Kallio (2018) provided a historical review of mesifurane, a this compound derivative, detailing its importance in flavors and fragrances and its considerable commercial value (Kallio, 2018).
Miscellaneous Applications
Advanced Organic Synthesis : Feringa and Lange (1988) described the synthesis of enantiomerically pure 5-menthyloxy-2(5H)-furanones, which are valuable in creating homochiral synthons. This research illustrates the compound's utility in sophisticated organic synthesis (Feringa & Lange, 1988).
Applications in Material Science : Kurbangalieva et al. (2016) explored the base-catalyzed reaction of 2(5H)-furanones, resulting in the synthesis of S,O-macroheterocyclic compounds. This could have implications in the field of material science, particularly in the creation of novel macroheterocyclic materials (Kurbangalieva et al., 2016).
作用機序
Target of Action
This is due to the complex nature of the compound and the wide range of potential interactions it may have within biological systems .
Mode of Action
It is believed that the compound interacts with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-Methoxy-2(5H)-furanone is currently unknown .
特性
IUPAC Name |
3-methoxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYDEHILKLSVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349193 | |
| Record name | 4-Methoxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69556-70-3 | |
| Record name | 4-Methoxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the toxicological profile of 4-Methoxy-2(5H)-furanone?
A: While its isomer, 3-Methoxy-2(5H)-furanone, is a known nephrotoxin found in plants like Narthecium ossifragum and Narthecium asiaticum Maxim, research indicates that this compound does not exhibit the same toxicity. Studies in goats showed that this compound did not cause kidney damage even at doses as high as 60 mg/kg live weight, unlike its isomer which induced nephrotoxicity at significantly lower doses [].
Q2: Has this compound been found in any natural sources?
A: Yes, this compound has been identified in Narthecium asiaticum Maxim leaves, alongside its toxic isomer 3-Methoxy-2(5H)-furanone and another furanone derivative, 5-hydroxy-4-methoxy-2(5H)-furanone [].
Q3: Are there any synthetic routes to produce this compound derivatives?
A: Research describes the synthesis of various this compound derivatives. One example is the reaction of cis-dihydroxykawainol with potassium hydroxide in methanol, which yields a mixture of erythro- and threo-butenolides through a ring contraction process []. These butenolides are structurally related to this compound and highlight potential synthetic pathways for its derivatives.
Q4: Are there any analytical techniques available to differentiate between this compound and its isomer 3-Methoxy-2(5H)-furanone?
A: While specific analytical methods were not described in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to differentiate between the two isomers []. These techniques allow for the precise determination of the structural differences, confirming the position of the methoxy group on the furanone ring.
Q5: Are there any known applications of this compound in organic synthesis?
A: Although specific applications of this compound were not detailed in the provided research, its structure suggests potential as a building block in organic synthesis. For instance, the related compound this compound served as a starting material in the total synthesis of the antitumor agent roseophilin [], highlighting the potential utility of such furanone derivatives in complex molecule synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



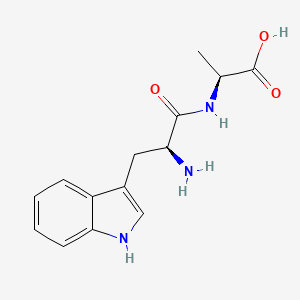
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)
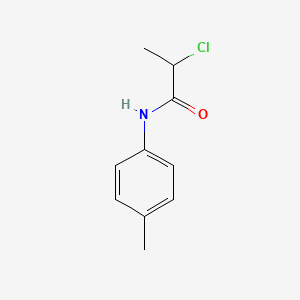
![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

